

The Genesis and Scientific Profile of Icaridin: A Technical Guide

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Compound of Interest		
Compound Name:	Icaridin	
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Introduction

Icaridin, also known by the non-proprietary name Picaridin and the original trade name Bayrepel, represents a significant advancement in the field of insect repellents. Developed in the 1980s by the German chemical company Bayer, this synthetic compound, derived from the natural compound piperine found in black pepper, has emerged as a highly effective and safe alternative to older repellents like DEET.[1][2] This technical guide provides an in-depth overview of the history, development, mechanism of action, synthesis, and safety profile of **Icaridin**, tailored for researchers, scientists, and drug development professionals.

History and Development

The quest for a repellent with the efficacy of DEET but without its associated drawbacks, such as its characteristic odor, greasy feel, and potential to damage plastics, spurred the development of **Icaridin**.[1] Bayer's research and development efforts in the 1980s led to the synthesis of 1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl)piperidine, which was initially given the code name KBR 3023.[3]

Following its development, the repellent was first commercialized in Europe and Australia in 1998 under the trade name Bayrepel.[1] In 2005, the rights to the product were transferred to Lanxess, a spin-off from Bayer, and it was subsequently renamed Saltidin.[4] The World Health Organization (WHO) has approved the International Nonproprietary Name (INN) "Icaridin" for this active ingredient.[1] It was registered for use in the United States by the Environmental Protection Agency (EPA) in 2001 and became commercially available in 2005.[4]



Mechanism of Action: Disrupting the Olfactory System

Icaridin's primary mode of action is the disruption of an insect's olfactory system, effectively rendering humans "invisible" to host-seeking insects.[1][5][6][7] This is achieved through a multi-faceted interaction with the insect's odorant-sensing apparatus.

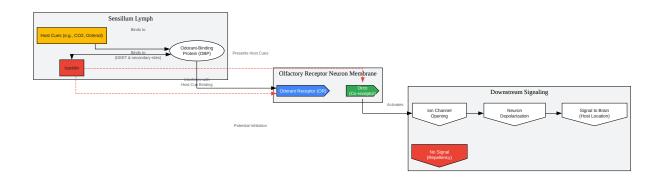
Insects detect volatile chemical cues from their environment through olfactory receptor neurons (ORNs) located in sensory hairs on their antennae and maxillary palps. These neurons express odorant receptors (ORs) that bind to specific odorant molecules. A crucial component of this system is the highly conserved odorant receptor co-receptor (Orco), which forms a heteromeric ion channel with the specific OR.[8]

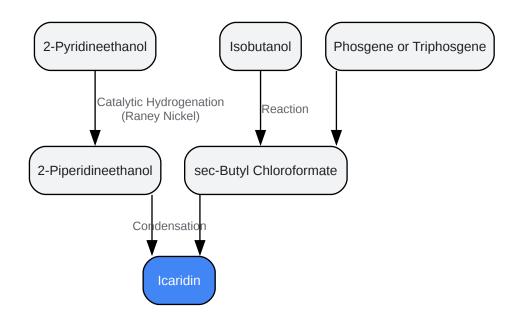
Icaridin is believed to interact with this system in the following ways:

- Binding to Odorant-Binding Proteins (OBPs): Odorants entering the sensillum lymph are first bound by OBPs, which transport them to the ORs. Studies on the Anopheles gambiae odorant-binding protein 1 (AgamOBP1) have shown that **Icaridin** binds to this protein at two distinct sites.[5][6] One site is the same as the binding site for DEET, while the other is a novel secondary site.[5][6] This binding may interfere with the transport of host attractants.
- Interaction with Odorant Receptors: While the exact interactions are still under investigation, it is hypothesized that **Icaridin** may act as an antagonist or a non-competitive inhibitor of ORs, preventing them from being activated by host cues.[9]
- Modulation of the Orco Channel: There is evidence to suggest that some repellents may directly interact with the Orco channel, inhibiting its function and thereby disrupting the entire olfactory signaling cascade.[10]

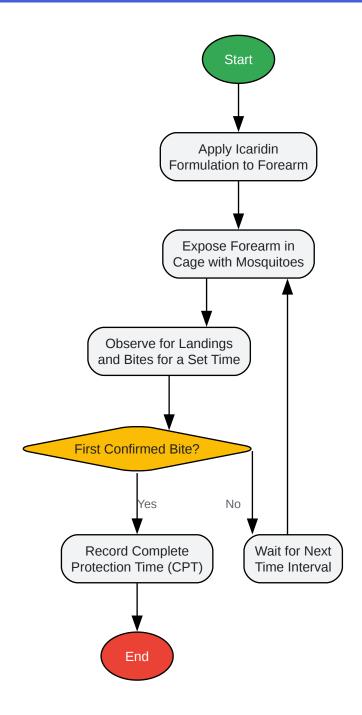
The following diagram illustrates the proposed mechanism of action of **Icaridin** within the insect olfactory signaling pathway.











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